2-Methoxy-3,5-dimethylbenzene-1-sulfonamide 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1341641-01-7
VCID: VC3408364
InChI: InChI=1S/C9H13NO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12)
SMILES: CC1=CC(=C(C(=C1)S(=O)(=O)N)OC)C
Molecular Formula: C9H13NO3S
Molecular Weight: 215.27 g/mol

2-Methoxy-3,5-dimethylbenzene-1-sulfonamide

CAS No.: 1341641-01-7

Cat. No.: VC3408364

Molecular Formula: C9H13NO3S

Molecular Weight: 215.27 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-3,5-dimethylbenzene-1-sulfonamide - 1341641-01-7

Specification

CAS No. 1341641-01-7
Molecular Formula C9H13NO3S
Molecular Weight 215.27 g/mol
IUPAC Name 2-methoxy-3,5-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C9H13NO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12)
Standard InChI Key AQMJTBIZZKDTJR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)S(=O)(=O)N)OC)C
Canonical SMILES CC1=CC(=C(C(=C1)S(=O)(=O)N)OC)C

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Composition

2-Methoxy-3,5-dimethylbenzene-1-sulfonamide features a benzene core with four key substituents arranged in a specific orientation. The molecular formula is C9H13NO3S with a calculated molecular weight of 215.27 g/mol. The structure contains a sulfonamide group (-SO2NH2) directly attached to the benzene ring, which is further substituted with a methoxy group (-OCH3) at the ortho position and two methyl groups at meta positions.

The presence of these functional groups creates an asymmetric molecule with interesting electronic properties. The methoxy group serves as an electron-donating substituent through resonance effects, while the sulfonamide moiety exhibits electron-withdrawing characteristics through inductive effects. This electronic distribution influences the compound's reactivity patterns and potential biological interactions.

Predicted Physical Properties

Based on structural analysis and comparison with related sulfonamide compounds, the following physical properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureCommon for sulfonamide compounds
AppearanceWhite to off-white crystalline powderTypical for aromatic sulfonamides
Melting Point130-170°CComparable to R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide (166-167°C)
SolubilitySparingly soluble in water; Moderate to good solubility in organic solvents (methanol, chloroform)Similar to reported solubility patterns of methoxybenzene sulfonamides
Density1.2-1.3 g/cm³Comparable to R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide (1.247 g/cm³)
pKa9.5-10.5Based on typical sulfonamide pKa values and influence of methoxy group

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural features of 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide would produce distinctive NMR signals that can be predicted based on data from structurally related compounds:

Predicted ¹H NMR Spectral Features

The proton NMR spectrum would likely display the following characteristic signals:

Proton TypePredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic H6.70-7.30singlet1H
-OCH₃3.75-3.90singlet3H
-CH₃ (position 3)2.30-2.45singlet3H
-CH₃ (position 5)2.25-2.40singlet3H
-SO₂NH₂6.80-7.50broad singlet2H

This prediction is based on the spectral data of sulfonamide compounds reported in the literature, particularly those with methoxy and methyl substituents on aromatic rings .

Predicted ¹³C NMR Spectral Features

Carbon-13 NMR would show distinct signals for each non-equivalent carbon atom:

Carbon TypePredicted Chemical Shift (ppm)
-OCH₃55-60
-CH₃ (positions 3 and 5)15-25
Aromatic carbons110-155
C-OCH₃155-160
C-SO₂NH₂135-145

These predictions align with the carbon shifts observed in related methoxybenzene and sulfonamide derivatives documented in spectroscopic databases .

Infrared Spectroscopy (IR)

The IR spectrum would exhibit characteristic absorption bands for the functional groups present:

Functional GroupPredicted Wavenumber (cm⁻¹)Assignment
-SO₂NH₂ (asymmetric)1320-1350S=O stretching
-SO₂NH₂ (symmetric)1140-1170S=O stretching
-SO₂NH₂3250-3350N-H stretching
-OCH₃1020-1050C-O-C stretching
Aromatic ring1450-1600C=C stretching
-CH₃2850-2950C-H stretching

Synthesis Methods

General Synthetic Approach

The synthesis of 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide would likely follow established protocols for the preparation of aromatic sulfonamides. Based on methodologies described for related compounds, a multi-step synthesis route can be proposed:

StepReaction TypeReagentsConditionsExpected Yield
1Starting material preparation3,5-Dimethylsalicylic acidCommercial source or synthesis-
2MethylationDimethyl sulfate, NaOHAcetone, reflux, 45 min60-70%
3Functional group conversionChlorosulfonic acid0-5°C, then room temp.55-65%
4AminationAmmonium hydroxide or ammonia0-5°C70-80%
5PurificationRecrystallizationSuitable solvent system85-95%

This synthetic pathway is adapted from the methodology described for the preparation of p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide, with modifications to accommodate the different substitution pattern .

Detailed Synthetic Protocol

Potential ApplicationMechanistic BasisStructural Features Contributing to Activity
Enzyme InhibitionInteraction with active site residuesSulfonamide group as H-bond donor/acceptor; Methoxy as H-bond acceptor
Anti-inflammatoryModulation of inflammatory mediatorsSulfonamide moiety; Specific substitution pattern
AntimicrobialInhibition of bacterial enzymesSulfonamide pharmacophore; Lipophilic dimethyl groups
AnticancerPotential PI3K/mTOR pathway inhibitionSimilarity to studied methoxy-substituted sulfonamides

Research on sulfonamide methoxypyridine derivatives has demonstrated their potential as PI3K/mTOR dual inhibitors with anticancer properties . While 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide features a benzene rather than pyridine core, the presence of both sulfonamide and methoxy groups suggests that similar activities might be explored.

Analytical Methodologies

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be the preferred method for the analysis of 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide, with the following parameters likely to yield optimal results:

ParameterRecommended ConditionsRationale
ColumnC18 reverse phase, 150 × 4.6 mm, 5 μmSuitable for moderately polar compounds
Mobile PhaseAcetonitrile/water gradient (30-70% ACN)Balanced elution of the compound
DetectionUV at 254 nmStrong absorption due to aromatic and sulfonamide chromophores
Flow Rate1.0 mL/minStandard flow for analytical separation
Sample PreparationDissolution in methanol or acetonitrileBased on predicted solubility profile

Mass Spectrometry

Mass spectrometric analysis would provide definitive identification through accurate mass determination and fragmentation patterns:

MS ParameterExpected ResultAnalytical Significance
Molecular Ion [M+H]⁺m/z 216.0694Confirms molecular formula C₉H₁₃NO₃S
Major Fragmentm/z 152 (loss of SO₂NH₂)Characteristic fragmentation pattern
Ionization MethodElectrospray ionization (ESI)Suitable for sulfonamide compounds
AnalyzerQuadrupole Time-of-Flight (Q-TOF)Provides high resolution and accuracy

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